N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide
Description
N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfanylphenyl group, and a sulfanylidene-pyridine carboxamide moiety
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-23-14-6-10-16(11-7-14)25-15-8-4-13(5-9-15)21-18(22)17-3-2-12-20-19(17)24/h2-12H,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBTDGCJSXYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=CNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the synthesis of 4-methoxyphenylthiol from 4-methoxyaniline through diazotization followed by thiolation.
Coupling Reaction: The methoxyphenylthiol is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 4-(4-methoxyphenyl)sulfanylphenyl.
Pyridine Derivative Formation: The next step involves the synthesis of the pyridine derivative through a condensation reaction between 2-mercaptopyridine-3-carboxylic acid and an appropriate amine.
Final Coupling: The final step is the coupling of the pyridine derivative with the 4-(4-methoxyphenyl)sulfanylphenyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding thiols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: Its unique electronic properties make it a candidate for use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and methoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-thioxo-1H-pyridine-3-carboxamide
- N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-oxo-1H-pyridine-3-carboxamide
Uniqueness
N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide is unique due to the presence of both sulfanyl and methoxy groups, which provide distinct electronic and steric properties. These features can enhance its binding affinity and specificity towards certain biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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